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Compound of Interest

4-Fluorobenzene-1,3-dicarboxylic
Compound Name: o
aci

cat. No.: B1330297

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluorobenzene-1,3-dicarboxylic acid (CAS No. 327-95-7), a fluorinated aromatic dicarboxylic
acid of interest in chemical synthesis and materials science. This document outlines nuclear
magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data,
supported by detailed experimental protocols.

Chemical Structure and Properties

o |[UPAC Name: 4-Fluorobenzene-1,3-dicarboxylic acid

Synonyms: 4-Fluoroisophthalic acid

Molecular Formula: CsHsFO4[1][2]

Molecular Weight: 184.12 g/mol [1][2]

Appearance: White to off-white solid[1]

Melting Point: 300-301 °C

Spectroscopic Data
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While specific experimental spectra for 4-Fluorobenzene-1,3-dicarboxylic acid are not widely

published, data from commercial suppliers confirms that the spectra are consistent with the

assigned structure.[1] This section details the expected spectroscopic features based on the

molecule's structure and provides predicted mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted chemical shifts (d) in ppm for the *H and 13C

NMR spectra. The predictions are based on the analysis of the chemical structure and

comparison with similar compounds.

Table 1: Predicted *H NMR Data

Chemical Shift (6,

Coupling Constant

Protons Multiplicity
ppm) (J, Hz)
H-2 ~8.4-8.6 d ~1-2 Hz
~8-9 Hz (H-F), ~2 Hz
H-5 ~8.2-8.4 dd
(H-H)
H-6 ~7.3-7.5 t ~8-9 Hz
COOH >12 brs

Table 2: Predicted 3C NMR Data

Carbon Atom

Chemical Shift (6, ppm)

C-1 (COCH) ~165-170

C-2 ~125-130

C-3 (COOH) ~165-170

C-4 (C-F) ~160-165 (d, *JCF = 250 Hz)
C-5 ~120-125 (d, 2JCF = 20-25 Hz)
C-6 ~115-120 (d, 3JCF = 5-10 Hz)
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Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluorobenzene-1,3-dicarboxylic acid is expected to show characteristic
absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

] Wavenumber . .
Functional Group Intensity Description
(cm™)
O-H (Carboxylic Acid) 2500-3300 Broad O-H stretching
C-H (Aromatic) 3000-3100 Medium C-H stretching
C=0 (Carboxylic Acid)  1680-1720 Strong C=0 stretching
_ 1580-1620, 1450- _ _ _
C=C (Aromatic) Medium-Strong C=C ring stretching
1500
C-O (Carboxylic Acid) 1200-1300 Strong C-O stretching
C-F (Aryl Fluoride) 1100-1250 Strong C-F stretching
) ) O-H out-of-plane
O-H (Carboxylic Acid) 920-950 Broad

bending

Mass Spectrometry (MS)

The exact mass of 4-Fluorobenzene-1,3-dicarboxylic acid is 184.0172 g/mol .[2] The
following table presents the predicted m/z values for various adducts in high-resolution mass
spectrometry.

Table 4: Predicted Mass Spectrometry Data
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Adduct mlz

[M+H]* 185.0245
[M+Na]* 207.0064
[M-H]~ 183.0099
[M+NHa4]* 202.0510
[M+K]* 222.9803

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for solid organic

compounds like 4-Fluorobenzene-1,3-dicarboxylic acid.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluorobenzene-1,3-dicarboxylic
acid in a suitable deuterated solvent (e.g., DMSO-ds, Methanol-d4) in a standard 5 mm NMR
tube.

Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

'H NMR Acquisition:

o Obtain a one-dimensional *H spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak.

13C NMR Acquisition:

o Obtain a one-dimensional 13C spectrum with proton decoupling.
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o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-180 ppm).

o Use a sufficient number of scans for adequate signal-to-noise, as 13C has a low natural
abundance.

o Reference the spectrum to the solvent peak.

IR Spectroscopy (Thin Solid Film Method)

e Sample Preparation:

o Dissolve a small amount (approx. 50 mg) of 4-Fluorobenzene-1,3-dicarboxylic acid in a
few drops of a volatile solvent like methylene chloride or acetone.[3]

o Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

o Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the
plate.[3]

o Data Acquisition:
o Place the salt plate in the sample holder of an FT-IR spectrometer.
o Acquire the spectrum over the desired range (e.g., 4000-400 cm~1).

o Collect a background spectrum of the clean, empty salt plate and subtract it from the
sample spectrum.

Mass Spectrometry (Electron lonization - El)

e Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, often via a direct insertion probe which is heated to vaporize the sample into
the ion source.[4]

« lonization: In the ion source, bombard the gaseous sample molecules with a high-energy
electron beam (typically 70 eV). This will cause the molecules to lose an electron, forming a
molecular ion (M*"), which is a radical cation.[5][6][7]
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+ Mass Analysis: Accelerate the generated ions and pass them through a magnetic or electric
field in the mass analyzer. The ions are then separated based on their mass-to-charge ratio
(m/z).[4][6]

+ Detection: The separated ions are detected, and their relative abundance is plotted against

their m/z ratio to generate the mass spectrum.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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